(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
Description
The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone (hereafter referred to as the target compound) features a 1,3,4-oxadiazole core linked to a piperidine ring and a thiophen-2-yl methanone group. This article compares the target compound with structurally related analogs, focusing on molecular features, synthetic pathways, and biological relevance.
Properties
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c19-14-5-3-12(4-6-14)16-20-21-17(24-16)13-7-9-22(10-8-13)18(23)15-2-1-11-25-15/h1-6,11,13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRYZGPXZBXANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a novel derivative belonging to the class of oxadiazole compounds. The unique structural features of this compound, particularly the incorporation of the oxadiazole ring and piperidine moiety, suggest significant potential for diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various molecular targets. Specifically, the mechanism of action for compounds like this compound may involve:
- Inhibition of Enzymatic Activity : The oxadiazole scaffold can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
- Receptor Modulation : The compound may interact with specific receptors or proteins that regulate cellular processes, potentially leading to apoptosis in cancer cells .
- Antioxidant Properties : Some studies have indicated that oxadiazole derivatives exhibit antioxidant activities which could contribute to their therapeutic effects .
Biological Activities
Recent studies have highlighted several biological activities associated with oxadiazole derivatives, including:
- Anticancer Activity : Compounds similar to this derivative have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression .
- Antimicrobial Activity : Oxadiazoles have been reported to possess antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Anticancer Studies :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | Result Description |
|---|---|---|
| Anticancer | 5-(4-Fluorophenyl)-1,3,4-oxadiazole | Inhibition of tumor growth; reduced cell proliferation |
| Antimicrobial | 5-{1-[(4-chlorophenyl)sulfonyl]... | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Various oxadiazole derivatives | Demonstrated reduction in inflammatory markers |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole
- Target Compound : The 1,3,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom. The electron-withdrawing fluorine on the phenyl group may enhance metabolic stability and binding affinity to target proteins.
- Analog: In 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (), sulfur replaces oxygen in the thiadiazole ring. This substitution increases lipophilicity and may alter redox activity, as thiadiazoles are known for their role in generating reactive oxygen species (ROS) in anticancer applications .
Piperidine Substitutions
- Target Compound : The piperidine ring is substituted at the 4-position with the oxadiazole group.
- Analog: In (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone (), the 4-fluorophenyl group is replaced with cyclopropyl, reducing steric bulk and altering electronic properties. Molecular weight decreases from ~337.3 g/mol (estimated for the target compound) to 303.4 g/mol .
Substituent Variations
Fluorophenyl vs. Other Aromatic Groups
- 3-Fluorophenyl in methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (), where meta-fluorine placement may influence steric interactions in kinase inhibition .
Thiophene Positional Isomerism
- The target compound’s thiophen-2-yl group differs from thiophen-3-yl in (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone (). Positional isomerism affects π-π stacking interactions in receptor binding .
Physicochemical Properties
Notes:
- Thiadiazole derivatives () exhibit higher molecular weights due to additional sulfur atoms and substituents .
Anticancer Potential
- Thiadiazole Analogs : Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine () demonstrated selective cytotoxicity against breast cancer (MCF7 cells, IC₅₀ = 1.28 μg/mL). The oxadiazole core in the target compound may offer similar activity but with improved metabolic stability due to fluorine substitution .
- Pyrazolo-Pyrimidine Derivatives : Compounds like those in target kinase pathways, suggesting the target compound’s thiophene and oxadiazole motifs could be optimized for kinase inhibition .
Environmental and Toxicological Considerations
- EPFRs are linked to oxidative stress and respiratory toxicity, highlighting the need for stability studies on fluorinated heterocycles .
Q & A
Q. What are the standard synthetic protocols for preparing (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone?
Methodological Answer : The synthesis typically involves multi-step reactions:
Oxadiazole Formation : React 4-fluorobenzoyl chloride with thiosemicarbazide under reflux in acetic acid/DMF to form the 1,3,4-oxadiazole core .
Piperidine Functionalization : Introduce the piperidine moiety via nucleophilic substitution, using a base like sodium acetate to facilitate ring closure .
Methanone Coupling : Attach the thiophen-2-yl group using a Friedel-Crafts acylation or similar coupling reaction, optimized with Lewis acid catalysts (e.g., AlCl₃) .
Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol or DMF-acetic acid mixtures) .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions on the oxadiazole and piperidine rings. The 4-fluorophenyl group shows distinct aromatic splitting patterns (~δ 7.2–7.8 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 6.07 Å, b = 18.69 Å, c = 14.97 Å are typical for similar methanone derivatives .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria. Pyrazolone and oxadiazole analogs show broad-spectrum activity .
- Enzyme Inhibition Studies : Test against kinases or proteases via fluorescence-based assays. Thiophene and oxadiazole moieties often interact with ATP-binding pockets .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Monitor IC₅₀ values and compare to controls like doxorubicin .
Advanced Research Questions
Q. How can conflicting data between spectroscopic and crystallographic analyses be resolved?
Methodological Answer :
- Case Example : If NMR suggests a planar oxadiazole ring but crystallography reveals puckering, perform DFT calculations to compare energy-minimized structures with experimental data .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility. Crystallographic snapshots may not capture dynamic equilibria observed in solution .
- Validation : Cross-reference with IR/Raman spectra to confirm bond hybridization (e.g., C=N vs. C-N) .
Q. What strategies optimize reaction yields for the oxadiazole-piperidine coupling step?
Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF improves solubility of intermediates but may require strict moisture control .
- Catalyst Selection : Compare Lewis acids (e.g., ZnCl₂ vs. AlCl₃). AlCl₃ increases electrophilicity but may degrade thiophene rings; use substoichiometric amounts .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining >80% yield .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Methodological Answer :
- Degradation Studies : Use HPLC-MS to track decomposition products. For example, oxadiazole rings hydrolyze to semicarbazides under acidic conditions (pH < 3) .
- Temperature Control : Store solutions at 4°C with antioxidants (e.g., BHT) to prevent thiophene oxidation. Avoid prolonged heating (>60°C) during synthesis .
- Matrix Effects : In biological assays, account for protein binding (e.g., serum albumin) that alters bioavailability. Use dialysis or ultrafiltration to quantify free vs. bound drug .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
